![molecular formula C18H20O3 B12529942 Ethyl (2S)-2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate CAS No. 663174-52-5](/img/structure/B12529942.png)
Ethyl (2S)-2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ethyl ester group attached to a biphenyl moiety through a methoxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate typically involves the esterification of (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can facilitate the precise control of reaction parameters, leading to a more sustainable and scalable production method.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoic acid.
Reduction: (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form, which may exert its effects through various biochemical pathways.
Comparación Con Compuestos Similares
Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate can be compared with other similar compounds, such as:
Methyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]butanoate: Similar structure but with a butanoate ester group instead of a propanoate ester.
Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]acetate: Similar structure but with an acetate ester group instead of a propanoate ester.
The uniqueness of Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate lies in its specific ester linkage and the resulting physicochemical properties, which can influence its reactivity and interactions in various applications.
Propiedades
Número CAS |
663174-52-5 |
|---|---|
Fórmula molecular |
C18H20O3 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
ethyl (2S)-2-[(4-phenylphenyl)methoxy]propanoate |
InChI |
InChI=1S/C18H20O3/c1-3-20-18(19)14(2)21-13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3/t14-/m0/s1 |
Clave InChI |
DCJHKEFYDLABAV-AWEZNQCLSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C)OCC1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C(C)OCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
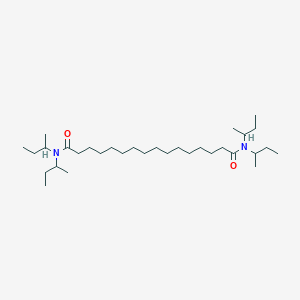
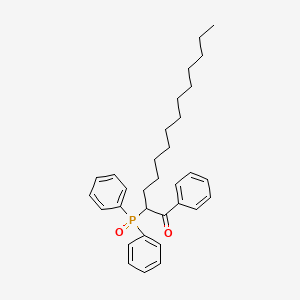
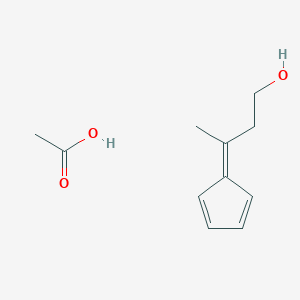
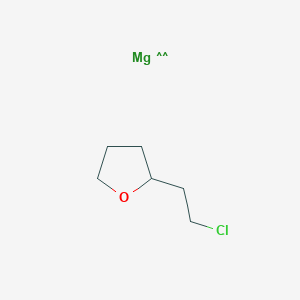
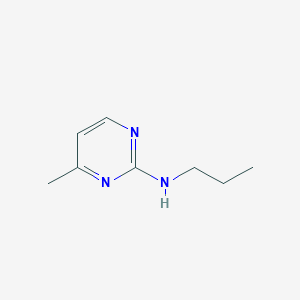
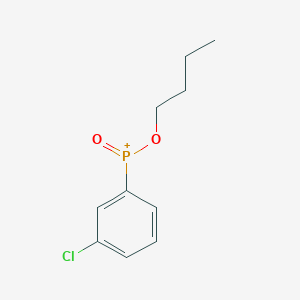
![N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12529902.png)
![Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride](/img/structure/B12529909.png)
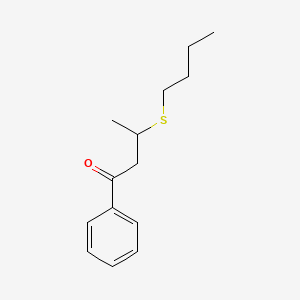
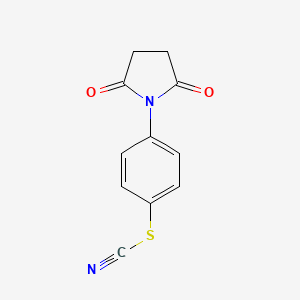
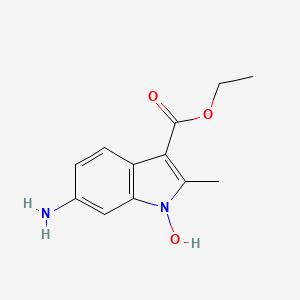
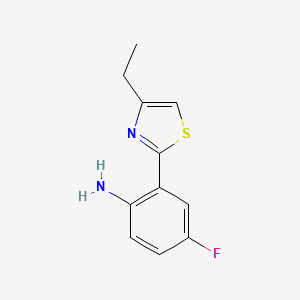
![2-{[(2-Phenylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B12529934.png)
